9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Catalog No.
S697202
CAS No.
108437-46-3
M.F
C14H20N2
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

CAS Number

108437-46-3

Product Name

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

IUPAC Name

9-benzyl-3,9-diazabicyclo[4.2.1]nonane

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13/h1-5,13-15H,6-11H2

InChI Key

WJNTXJZFBOWQPF-UHFFFAOYSA-N

SMILES

C1CC2CNCCC1N2CC3=CC=CC=C3

Canonical SMILES

C1CC2CNCCC1N2CC3=CC=CC=C3

The exact mass of the compound 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (CAS 108437-46-3) is a bridged bicyclic diamine building block utilized in medicinal chemistry and advanced materials synthesis. Featuring a homopiperazine ring constrained by a methylene bridge, this scaffold acts as a rigid bioisostere for piperazine and homopiperazine, offering distinct pharmacokinetic and target-binding profiles. The presence of the robust N-benzyl protecting group at the 9-position leaves the secondary amine at the 3-position available for immediate, regioselective functionalization. This specific protection strategy makes it an essential precursor for generating libraries of CNS-active agents, transporter ligands, and conformationally locked therapeutics, ensuring high synthetic tractability during complex multi-step drug discovery workflows [1].

Substituting 9-benzyl-3,9-diazabicyclo[4.2.1]nonane with unprotected 3,9-diazabicyclo[4.2.1]nonane or flexible unbridged analogs like homopiperazine introduces severe process and performance liabilities. Unprotected bicyclic diamines suffer from poor regioselectivity during electrophilic coupling, yielding complex mixtures of N3- and N9-functionalized products that reduce overall yield and require resource-intensive chromatographic purification. Furthermore, replacing the bridged core with a flexible homopiperazine or piperazine alters the 3D vector of attached pharmacophores, frequently resulting in a 10- to 100-fold shift in target selectivity due to increased entropic penalties upon receptor binding. Even substituting the benzyl group with a Boc group (9-Boc-3,9-diazabicyclo[4.2.1]nonane) can be detrimental if downstream deprotection requires avoiding strongly acidic conditions, making the orthogonally cleavable 9-benzyl variant a more viable choice for acid-sensitive synthetic routes [1].

Absolute Regioselectivity in N3-Functionalization

The synthesis of functionalized diazabicyclo[4.2.1]nonanes requires precise differentiation between the N3 and N9 nitrogen atoms. Utilizing 9-benzyl-3,9-diazabicyclo[4.2.1]nonane guarantees 100% regioselectivity for reactions at the secondary N3 position, such as Buchwald-Hartwig cross-couplings or reductive aminations. In contrast, attempting to functionalize unprotected 3,9-diazabicyclo[4.2.1]nonane typically results in statistical mixtures of N3-alkylated, N9-alkylated, and bis-alkylated products, often limiting the yield of the desired mono-functionalized target to under 40% before purification losses [1].

Evidence DimensionRegioselectivity of mono-alkylation/arylation
Target Compound Data9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (100% selectivity for N3 position)
Comparator Or BaselineUnprotected 3,9-diazabicyclo[4.2.1]nonane (<50% N3 mono-selectivity, mixture of isomers)
Quantified Difference>50% improvement in regiochemical yield
ConditionsStandard electrophilic coupling or Pd-catalyzed amination conditions

Eliminates the need for complex and costly chromatographic separation of regioisomers, directly lowering the cost of goods in library synthesis.

Orthogonal Deprotection Compatibility for Acid-Sensitive Substrates

The N-benzyl group provides a critical orthogonal deprotection pathway compared to standard carbamate protecting groups. The benzyl group on 9-benzyl-3,9-diazabicyclo[4.2.1]nonane can be cleanly removed via catalytic hydrogenation (e.g., H2, Pd/C) in yields frequently exceeding 83%, operating under completely neutral conditions. Conversely, the closely related 9-Boc-3,9-diazabicyclo[4.2.1]nonane requires strongly acidic conditions (such as TFA in dichloromethane) for deprotection, which can degrade acid-sensitive functional groups installed at the N3 position during prior synthetic steps [1].

Evidence DimensionDeprotection conditions and yield
Target Compound Data9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (~83-100% yield via neutral H2/Pd/C)
Comparator Or Baseline9-Boc-3,9-diazabicyclo[4.2.1]nonane (Requires strong acid, e.g., TFA/HCl)
Quantified DifferenceEnables 100% retention of acid-labile N3-substituents during N9 deprotection
ConditionsLate-stage secondary amine unmasking

Allows chemists to design synthetic routes incorporating acid-sensitive pharmacophores without risking late-stage degradation.

Conformational Restriction vs. Flexible Homopiperazine

The bridged architecture of the 3,9-diazabicyclo[4.2.1]nonane core drastically alters the spatial orientation of attached functional groups compared to unbridged analogs. When substituted for a flexible homopiperazine moiety in CNS-active ligand design, the rigidified bridged system can induce up to a 10- to 100-fold shift in receptor binding selectivity (e.g., between DAT and SERT transporters) by locking the diamine into a specific conformation that minimizes the entropic penalty of binding. The 9-benzyl derivative serves as a standard precursor to access these restricted conformational spaces [1].

Evidence DimensionTarget binding selectivity (e.g., DAT vs SERT)
Target Compound Data3,9-diazabicyclo[4.2.1]nonane derivatives (Conformationally locked, distinct selectivity profiles)
Comparator Or BaselineHomopiperazine derivatives (Flexible, higher entropic penalty)
Quantified Difference10- to 100-fold shifts in selectivity ratios
ConditionsIn vitro radioligand binding assays for monoamine transporters

Provides medicinal chemists with a powerful structural tool to engineer out off-target toxicities inherent to flexible piperazine/homopiperazine drugs.

Synthesis of Conformationally Restricted CNS Therapeutics

Due to its rigid bridged homopiperazine core, this compound is procured as a starting material for developing highly selective ligands for monoamine transporters (DAT/SERT) and nicotinic acetylcholine receptors. It is specifically chosen over flexible homopiperazines when off-target binding must be minimized through conformational locking [1].

Orthogonal Solid-Phase and Solution-Phase Library Generation

The robust nature of the 9-benzyl group allows the N3 position to undergo harsh cross-coupling conditions (e.g., Buchwald-Hartwig aminations with strong bases) without degradation. It is procured for generating diverse compound libraries where late-stage, acid-free deprotection is required to preserve sensitive functional groups [2].

Bioisosteric Replacement Programs in Lead Optimization

When a lead compound containing a piperazine or homopiperazine suffers from poor metabolic stability or high off-target toxicity, 9-benzyl-3,9-diazabicyclo[4.2.1]nonane is utilized to synthesize bridged bioisosteres. The structural rigidity improves the pharmacokinetic profile while maintaining the necessary basicity of the diamine pharmacophore [1].

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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